molecular formula C18H23NO3 B3023963 3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-78-0

3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No. B3023963
CAS RN: 898756-78-0
M. Wt: 301.4 g/mol
InChI Key: GHYAOWUJSMPQQW-UHFFFAOYSA-N
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Description

3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the CAS Number: 898756-78-0 . It has a molecular weight of 301.39 and its IUPAC name is 3-[5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23NO3/c1-18(2)12-21-17(22-13-18)9-4-3-8-16(20)15-7-5-6-14(10-15)11-19/h5-7,10,17H,3-4,8-9,12-13H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, focusing on six unique applications:

Pharmaceutical Research

3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules that can be used in drug development, particularly in the design of new therapeutic agents targeting specific diseases .

Organic Synthesis

This compound is valuable in organic synthesis due to its functional groups, which can undergo various chemical reactions. It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals with potential industrial applications .

Material Science

In material science, 3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is used to create polymers and other advanced materials. Its incorporation into polymer chains can enhance the properties of the resulting materials, such as their thermal stability, mechanical strength, and resistance to degradation .

Chemical Biology

Researchers in chemical biology utilize this compound to study biological processes at the molecular level. It can be used to design probes and other tools that help elucidate the mechanisms of action of various biomolecules, aiding in the understanding of complex biological systems .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential use in the development of new agrochemicals. These include pesticides, herbicides, and fungicides that can protect crops from pests and diseases, thereby improving agricultural productivity and sustainability .

Environmental Science

Environmental scientists investigate the applications of 3’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone in the development of environmentally friendly chemicals. Its use in creating biodegradable materials and green solvents contributes to reducing the environmental impact of chemical processes .

properties

IUPAC Name

3-[5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-18(2)12-21-17(22-13-18)9-4-3-8-16(20)15-7-5-6-14(10-15)11-19/h5-7,10,17H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYAOWUJSMPQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646047
Record name 3-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS RN

898756-78-0
Record name 3-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-oxopentyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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3'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Reactant of Route 6
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